molecular formula C16H15N3O2S B2499077 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930547-96-9

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2499077
CAS RN: 930547-96-9
M. Wt: 313.38
InChI Key: OJAOYMUJVZCNAG-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, commonly known as DMXAA, is a small molecule drug that has shown promising results in the treatment of cancer. DMXAA was originally developed as an anti-viral drug, but its anti-tumor properties were discovered during pre-clinical studies. Since then, DMXAA has been extensively studied for its ability to induce tumor necrosis and enhance the efficacy of chemotherapy.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the effectiveness of related heterocyclic compounds as catalysts and ligands in chemical reactions. For example, a study by Bumagin et al. (2019) highlighted the use of a ligand similar to the queried compound for obtaining bimetallic boron-containing heterogeneous catalysts, which are highly active in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Antimicrobial and Anticancer Activity

Isoxazole and thiazole derivatives have been studied for their biological properties, including antimicrobial and anticancer activities. Palkar et al. (2017) designed and synthesized novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Another study by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, exhibiting significant anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Dyeing Polyester Fibers and Biological Activity

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives similar to the queried compound, for dyeing polyester fabrics. These compounds exhibited high efficiency in vitro screening for their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on their structure and the biological system they interact with. For example, a lead molecule from a high-throughput screen, (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, was identified as a hit compound that sustained NF-κB activation by a TLR4 ligand, lipopolysaccharide (LPS), after an extended incubation (16 h) .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities, and there is ongoing work to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Future research will likely continue to explore the potential of thiazole derivatives in various therapeutic applications.

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-5-10(2)12(6-9)13-8-22-16(17-13)18-15(20)14-7-11(3)19-21-14/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAOYMUJVZCNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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